The chemical name of maropitant is [(2S,3S)-2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl]-(5-tert-butyl-2-methoxybenzyl)-amine. It is classified as a neurokinin 1 receptor antagonist, which inhibits the action of substance P, a neuropeptide involved in the vomiting reflex. Maropitant is available in various forms, including maropitant citrate, which is the citrate salt of the free base form .
The synthesis of maropitant involves several steps, typically starting from commercially available precursors. The original synthetic route includes eight synthetic steps beginning with 3-quinuclidinone hydrochloride. The key steps are as follows:
The synthesis process has been optimized to reduce the use of noble metal reagents and improve yield and purity.
Maropitant exhibits stereoisomerism due to the presence of two chiral centers at C-2 and C-3 positions. The molecular formula is C_{22}H_{30}N_{2}O, with a molecular weight of approximately 342.49 g/mol. The compound exists primarily as a white to off-white powder that is soluble in alcohol but practically insoluble in water .
Maropitant demonstrates polymorphism, with at least two forms identified: Form A and Form B. Form A is more stable and is generally preferred for pharmaceutical formulations .
Maropitant can undergo various chemical reactions, including:
Common reagents used include hydrogen peroxide for oxidation, sodium borohydride for reduction, and benzhydryl chloride for substitution reactions .
Maropitant functions primarily as a selective antagonist of the neurokinin 1 receptor. By blocking substance P from binding to these receptors in the central nervous system, maropitant effectively reduces emesis (vomiting). This mechanism has been confirmed through various studies demonstrating its efficacy at doses as low as 2 mg/kg body weight in laboratory settings .
In clinical studies, maropitant has shown rapid onset of action, significantly reducing the number of emetic events associated with both central and peripheral stimuli within hours after administration.
Maropitant possesses several notable physical and chemical properties:
Maropitant is primarily used in veterinary medicine as an antiemetic agent for dogs and cats. Its applications include:
Maropitant citrate (C₃₂H₄₀N₂O · C₆H₈O₇) is a potent antiemetic agent that functions through selective, competitive inhibition of substance P (SP) at neurokinin-1 (NK-1) receptors. SP, an undecapeptide (RPKPQQFFGLM-NH₂), is the primary endogenous ligand for NK-1 receptors and a key mediator of the emetic reflex in the central and peripheral nervous systems [1] [9]. Upon release from sensory neurons, SP binds to NK-1 receptors in the nucleus tractus solitarius, area postrema (chemoreceptor trigger zone), and vomiting center, triggering intracellular signaling cascades that culminate in vomiting [1] [6].
Maropitant’s quinuclidine-based structure features three critical domains for receptor interaction: a bridgehead basic nitrogen, a benzhydryl moiety, and a 2-methoxybenzyl amino side chain. These elements enable maropitant to mimic SP's C-terminal region, allowing it to bind NK-1 receptors with high specificity (Kᵢ = 0.08 nM in dogs) [9] [10]. By occupying the SP-binding site, maropitant prevents Gₚ-mediated signaling cascades, including phospholipase C activation, inositol triphosphate (IP₃) production, and intracellular calcium release [10]. This blockade inhibits both peripheral (e.g., gastrointestinal irritants) and central (e.g., motion sickness, opioids) emetic stimuli [1] [6].
Table 1: Key Pharmacological Properties of Maropitant
Property | Value | Significance |
---|---|---|
Molecular Weight | 468.685 g/mol (base) | Determines blood-brain barrier penetration |
NK-1 Selectivity (Kᵢ) | 0.08 nM (dog) | >1,000-fold selectivity over NK-2/NK-3 receptors |
Protein Binding | >99.5% | Limits unbound fraction; risk in hypoproteinemia |
Metabolism | CYP3A12/CYP2D15 (dogs) | Saturation with repeated dosing |
The NK-1 receptor is a class A G protein-coupled receptor (GPCR) with seven transmembrane helices. Cryo-electron microscopy studies reveal that SP binding induces conformational changes in the extracellular loops (ECL2 and ECL3) and transmembrane domains (TM5, TM6), facilitating G protein coupling [10]. Maropitant’s lipophilic nature (log P ≈ 3.5) enables rapid diffusion across the blood-brain barrier, achieving brain:plasma ratios of 3.59:1 in gerbils [9].
Kinetic binding studies demonstrate maropitant’s slow dissociation rate from the NK-1 receptor, contributing to its prolonged duration of action (>24 hours post-subcutaneous administration) [1] [9]. Mutagenesis analyses identify Asn-85, Asn-89, Tyr-92 (TM2), and Tyr-287 (TM7) as critical residues for maropitant binding. Displacement of these residues disrupts receptor activation and internalization [10]. Functional impacts include:
Table 2: Binding and Functional Kinetics of Maropitant at NK-1 Receptors
Parameter | Value | Method |
---|---|---|
Binding Affinity (Kₛ) | 0.11 ± 0.03 nM | Radioligand displacement (dog) |
Dissociation Half-life | 48 minutes | Gerbil brain membranes |
MAC Reduction (Sevoflurane) | 24% (dogs), 15% (cats) | Ovariohysterectomy model |
Onset (Subcutaneous) | 30 minutes | Plasma Cₘₐₓ in dogs |
Maropitant shares core mechanistic features with human-approved NK-1 antagonists (e.g., aprepitant, rolapitant) but exhibits species-specific pharmacological adaptations. Structurally, maropitant’s quinuclidine scaffold differs from aprepitant’s morpholine core and rolapitant’s benzimidazole system. These differences confer distinct pharmacokinetic profiles:
Table 3: Comparative Analysis of NK-1 Receptor Antagonists
Antagonist | Molecular Weight (g/mol) | NK-1 Selectivity (Kᵢ, nM) | Half-life (hours) | Clinical Use |
---|---|---|---|---|
Maropitant | 468.69 | 0.08 (dog) | 6–8 (SQ) | Veterinary antiemetic |
Aprepitant | 534.43 | 0.09 (human) | 9–13 | Chemotherapy-induced nausea |
Rolapitant | 502.45 | 0.66 (human) | 180 | Delayed-phase emesis |
Netupitant | 578.71 | 0.95 (human) | 80 | Combined with palonosetron |
Key distinctions include:
Table 4: Functional Comparison of NK-1 Antagonists in Disease Models
Antagonist | Motion Sickness Efficacy | Visceral Pain Modulation | Cough Suppression |
---|---|---|---|
Maropitant | High (dogs/cats) | Yes (ovarian stimulation) | Yes (canine bronchitis) |
Aprepitant | Moderate | No | Limited |
Rolapitant | Low | No | Not studied |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7